2,4,4-Trimethylpentanoic acid

説明

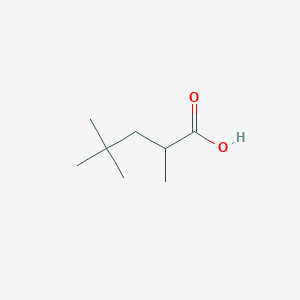

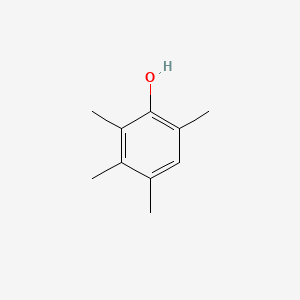

2,4,4-Trimethylpentanoic acid, also known as iso-octanoic acid, is a carboxylic acid with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for 2,4,4-Trimethylpentanoic acid is the same as its common name . The InChI code for the compound is 1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10) . This indicates that the compound has a carboxyl group (-COOH) attached to a carbon chain that has three methyl groups (-CH3) attached to it .Physical And Chemical Properties Analysis

2,4,4-Trimethylpentanoic acid has a density of 0.926g/cm3 . It has a boiling point of 223.8ºC at 760 mmHg . The compound is a liquid at room temperature . It has a flash point of 99.4ºC .科学的研究の応用

Renal Transport Studies

2,4,4-Trimethylpentanoic acid, a metabolite of 2,2,4-Trimethylpentane, has been studied for its effects on renal transport in rats. It selectively decreases the accumulation of the organic anion p-aminohippurate (PAH) without affecting tetraethylammonium (TEA) accumulation, acting as a competitive inhibitor of the organic anion transport system (Lock, E., Strasser, J., Bus, J., & Charbonneau, M., 1993).

Binding to Alpha 2u-Globulin

2,4,4-Trimethylpentanoic acid does not compete for binding with alpha 2u-globulin, a protein that accumulates in the kidneys of male rats treated with certain chemicals. This suggests that other factors besides binding are involved in the accumulation of alpha 2u (Borghoff, S., Miller, A., Bowen, J., & Swenberg, J., 1991).

Urinary Metabolites in Nephrotoxicity

As a urinary metabolite of 2,2,4-Trimethylpentane, 2,4,4-Trimethylpentanoic acid is one of the principal metabolites in male rats, suggesting its role in the metabolic pathway leading to kidney lesions (Olson, C., Yu, K., Hobson, D., & Serve, M., 1985).

Chemical Synthesis and Catalysis

The compound is involved in various chemical processes, such as alkylation of isobutene with 2-butene, indicating its use in improving alkylate quality in industrial applications (Liu, Y., Hu, R., Xu, C., & Su, H., 2008).

Radiation Physics and Chemistry

2,4,4-Trimethylpentanoic acid, as a derivative of 2,2,4-Trimethylpentane, has attracted attention in radiation physics and chemistry, especially for its applications in medical imaging techniques (Chiari, L., Zecca, A., Blanco, F., García, G., Perkins, M., Buckman, S., & Brunger, M., 2014).

Stereochemical Research

The compound's stereochemical properties have been examined through its derivatives, such as in the study of the pinacol rearrangement, contributing to the understanding of stereochemical processes in organic chemistry (Beggs, J., & Meyers, M. B., 1970).

Chemical Engineering Applications

2,4,4-Trimethylpentanoic acid and its derivatives have also been used in studies related to chemical engineering, such as in the investigation of liquid-liquid equilibrium and density measurements, crucial for process design and optimization in the chemical industry (Mardani, S., Uusi-Kyyny, P., & Alopaeus, V., 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

特性

IUPAC Name |

2,4,4-trimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXFTQSKZMNLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,4-Trimethylpentanoic acid | |

CAS RN |

3302-09-8 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)